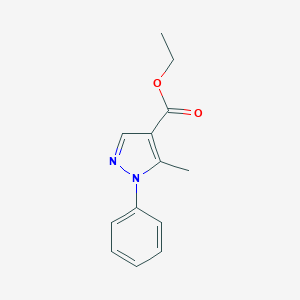

Ethyl-5-Methyl-1-Phenyl-1H-Pyrazol-4-carboxylat

Übersicht

Beschreibung

Penta-N-Acetylchitopentaose ist ein pentameres Chito-Oligosaccharid, das aus fünf N-Acetylglucosamineinheiten besteht, die durch β-1,4-glykosidische Bindungen miteinander verbunden sind. Diese Verbindung wird aus Chitin gewonnen, einem natürlichen Polymer, das in den Außenskeletten von Gliederfüßern und den Zellwänden von Pilzen vorkommt.

Wissenschaftliche Forschungsanwendungen

Penta-N-Acetylchitopentaose hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Substrat für die Untersuchung der Enzymkinetik und -mechanismen verwendet, insbesondere für Chitinaseenzyme.

Biologie: Spielt eine Rolle bei den Abwehrmechanismen von Pflanzen, indem es Immunreaktionen in Pflanzen auslöst.

Medizin: Wird aufgrund seiner Biokompatibilität und Bioabbaubarkeit auf sein Potenzial als pharmazeutisches Mittel untersucht.

Wirkmechanismus

Penta-N-Acetylchitopentaose entfaltet seine Wirkung durch verschiedene Mechanismen:

Wirkmechanismus

Target of Action

Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate is primarily known for its antimicrobial properties . It has been found to be effective against bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa . These bacteria are common pathogens responsible for various infections in humans.

Mode of Action

It is believed that the compound interacts with bacterial cells, leading to their destruction . The presence of different substituents, both on the pyrazole ring and on the phenyl ring, can severely modify the biological properties of such molecules .

Biochemical Pathways

Given its antimicrobial properties, it is likely that the compound interferes with essential biochemical processes in bacterial cells, leading to their death .

Result of Action

The primary result of the action of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate is the inhibition of bacterial growth . This makes it a potentially useful compound in the treatment of bacterial infections.

Biochemische Analyse

Biochemical Properties

Pyrazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary depending on the specific structure of the pyrazole derivative and the biomolecules it interacts with .

Cellular Effects

Pyrazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pyrazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Penta-N-Acetylchitopentaose kann durch enzymatische und chemische Verfahren synthetisiert werden. Ein üblicher Ansatz beinhaltet die Verwendung von Chitinaseenzymen, um Chitin in kleinere Oligosaccharide zu hydrolysieren, einschließlich Penta-N-Acetylchitopentaose. Der enzymatische Prozess erfordert in der Regel spezifische Bedingungen wie optimales pH, Temperatur und Enzymkonzentration, um hohe Ausbeuten zu erzielen.

Industrielle Produktionsmethoden

Die industrielle Produktion von Penta-N-Acetylchitopentaose beinhaltet oft die Stoffwechselungstechnik von mikrobiellen Zellen, wie z. B. rekombinanten Escherichia coli. In einem Verfahren wird das nodC-Gen aus Mesorhizobium loti in E. coli kloniert, was zur Produktion von Chitin-Oligosacchariden führt, hauptsächlich Penta-N-Acetylchitopentaose. Es wurde ein zweistufiges Fermentationsprozedere entwickelt, das die Zugabe von Glucose und Vorläufersubstraten beinhaltet, um eine hohe Produktivität zu erreichen .

Chemische Reaktionsanalyse

Arten von Reaktionen

Penta-N-Acetylchitopentaose unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse, Oxidation und Substitution. Diese Reaktionen sind unerlässlich, um die Struktur der Verbindung zu modifizieren und ihre Eigenschaften für spezifische Anwendungen zu verbessern.

Häufige Reagenzien und Bedingungen

Hydrolyse: Enzymatische Hydrolyse unter Verwendung von Chitinaseenzymen unter optimalen pH- und Temperaturbedingungen.

Oxidation: Chemische Oxidation unter Verwendung von Reagenzien wie Natriumperiodat, um funktionelle Gruppen einzuführen.

Substitution: Chemische Substitutionsreaktionen, um verschiedene funktionelle Gruppen einzuführen, die die Reaktivität und Löslichkeit der Verbindung verbessern.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind kleinere Chito-Oligosaccharide, oxidierte Derivate und substituierte Verbindungen mit verbesserten Eigenschaften für spezifische Anwendungen.

Analyse Chemischer Reaktionen

Types of Reactions

Penta-N-acetylchitopentaose undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using chitinase enzymes under optimal pH and temperature conditions.

Oxidation: Chemical oxidation using reagents such as sodium periodate to introduce functional groups.

Substitution: Chemical substitution reactions to introduce different functional groups, enhancing the compound’s reactivity and solubility.

Major Products Formed

The major products formed from these reactions include smaller chito-oligosaccharides, oxidized derivatives, and substituted compounds with enhanced properties for specific applications.

Vergleich Mit ähnlichen Verbindungen

Penta-N-Acetylchitopentaose ist aufgrund seiner spezifischen Struktur und biologischen Aktivität einzigartig. Zu ähnlichen Verbindungen gehören:

Hexa-N-Acetylchitohexaose: Ein hexameres Chito-Oligosaccharid mit sechs N-Acetylglucosamineinheiten.

Tetra-N-Acetylchitotetraose: Ein tetrameres Chito-Oligosaccharid mit vier N-Acetylglucosamineinheiten.

Im Vergleich zu diesen ähnlichen Verbindungen weist Penta-N-Acetylchitopentaose unterschiedliche Eigenschaften und Anwendungen auf, insbesondere in den Bereichen Pflanzenabwehr und Knöllchenbildungsprozesse.

Eigenschaften

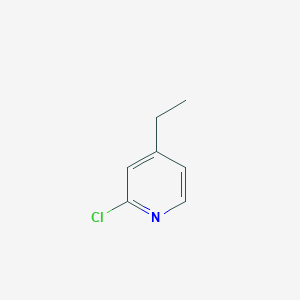

IUPAC Name |

ethyl 5-methyl-1-phenylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-3-17-13(16)12-9-14-15(10(12)2)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYIOIOHRWLZCDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70237568 | |

| Record name | Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89193-16-8 | |

| Record name | Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89193-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089193168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 89193-16-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

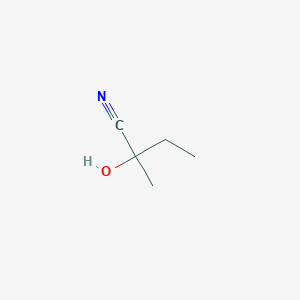

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

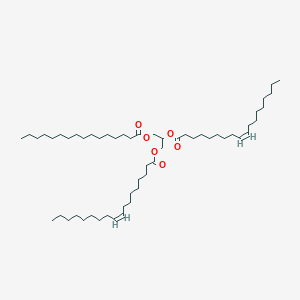

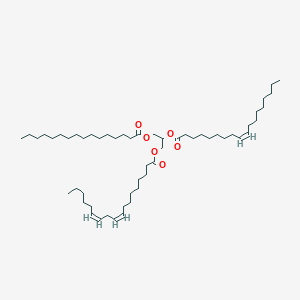

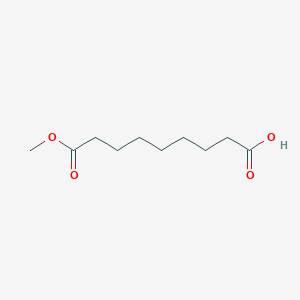

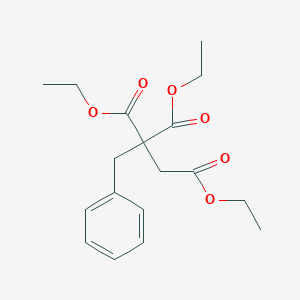

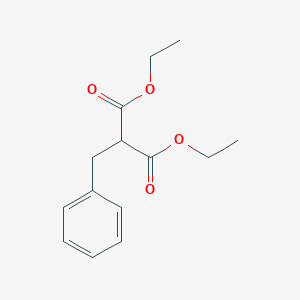

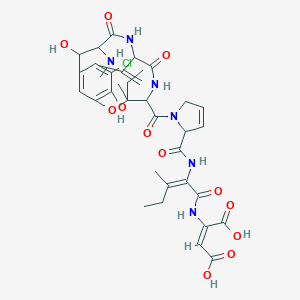

Feasible Synthetic Routes

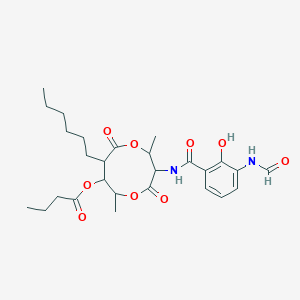

Q1: What are the key structural features of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate revealed by single-crystal X-ray diffraction?

A1: Single-crystal X-ray diffraction analysis confirms that Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate crystallizes in the monoclinic system with the space group P21/c and Z = 4. [] The unit cell parameters are a = 12.141(3) Å, b = 13.934(4) Å, c = 7.2777(18) Å, and β = 97.816(14)°. [] The structure exhibits intermolecular C-H···O interactions contributing to its stability, along with C-H···π interactions. []

Q2: How was Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate synthesized and characterized in the study?

A2: The synthesis involved a one-pot condensation reaction using ethyl acetoacetate, N,N-dimethyldimethoxymethanamine, and phenyl hydrazine as starting materials. [] Characterization of the synthesized compound was carried out through various techniques including elemental analysis, Fourier Transform Infrared (FTIR) spectroscopy, Thermogravimetric Analysis (TGA), UV-Visible (UV-Vis) spectroscopy, 1H NMR spectroscopy, and single-crystal X-ray diffraction. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate](/img/structure/B16414.png)